(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride
CAS No.: 2250243-78-6
Cat. No.: VC11997925
Molecular Formula: C8H13BrCl2N2
Molecular Weight: 288.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2250243-78-6 |
|---|---|
| Molecular Formula | C8H13BrCl2N2 |
| Molecular Weight | 288.01 g/mol |
| IUPAC Name | (1S)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C8H11BrN2.2ClH/c1-5-3-8(6(2)10)11-4-7(5)9;;/h3-4,6H,10H2,1-2H3;2*1H/t6-;;/m0../s1 |
| Standard InChI Key | FPLOVAYGGMBHHZ-ILKKLZGPSA-N |
| Isomeric SMILES | CC1=CC(=NC=C1Br)[C@H](C)N.Cl.Cl |
| SMILES | CC1=CC(=NC=C1Br)C(C)N.Cl.Cl |
| Canonical SMILES | CC1=CC(=NC=C1Br)C(C)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride (CAS: 2250243-78-6) is a brominated pyridine derivative with a molecular formula of and a molecular weight of 288.01 g/mol . The compound exists as a dihydrochloride salt, formed by protonating the free base—(S)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine—with two equivalents of hydrochloric acid. Its IUPAC name, (1S)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride, reflects the stereochemistry at the ethanamine carbon and the substitution pattern on the pyridine ring.
Table 1: Key Chemical Identifiers
The pyridine ring’s 5-bromo and 4-methyl substituents introduce steric and electronic effects that influence reactivity and binding interactions. The (S)-configuration at the ethanamine chiral center is critical for enantioselective applications, such as asymmetric catalysis or receptor-targeted drug design.
Synthesis and Preparation Methods
The synthesis of (S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride involves two primary stages: (1) preparation of the free base and (2) salt formation with hydrochloric acid.
Free Base Synthesis
The free base is synthesized via reductive amination of 5-bromo-4-methylpyridine-2-carbaldehyde using a chiral amine precursor, typically under catalytic hydrogenation conditions. Enantiomeric resolution—often employing chiral chromatography or enzymatic methods—yields the (S)-enantiomer. Alternative routes may involve nucleophilic substitution at the pyridine ring, though bromine’s electron-withdrawing nature complicates such approaches.
Dihydrochloride Formation
The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol or water), yielding the dihydrochloride salt. This step improves crystallinity and shelf-life, facilitating handling in downstream applications. Industrial-scale production may utilize continuous flow reactors to enhance yield and purity.
Physicochemical Properties
Limited data exist on the compound’s physicochemical properties. As a dihydrochloride salt, it is expected to exhibit high water solubility, a property critical for biological assays. The bromine atom’s polarizability may enhance lipid membrane permeability, though experimental validation is lacking. Thermal stability remains uncharacterized, but analogous hydrochlorides typically decompose above 200°C .
Table 2: Reported and Inferred Properties
| Property | Value/Description | Source |
|---|---|---|
| Solubility | High in water (inferred) | |
| Melting Point | Not reported | |
| Stability | Stable under anhydrous conditions |
Research Applications and Biological Activity
While direct studies on this compound are sparse, its structural analogs suggest potential roles in:
Pharmaceutical Intermediates
Brominated pyridines are common intermediates in kinase inhibitor synthesis. The 5-bromo group may facilitate Suzuki-Miyaura cross-coupling reactions, enabling diversification into complex drug candidates.
Asymmetric Catalysis
The chiral ethanamine moiety could serve as a ligand in transition-metal catalysis, inducing enantioselectivity in C–C bond-forming reactions. Such applications remain theoretical but are supported by the compound’s stereochemical purity.
Biological Target Exploration
Bromine’s halogen-bonding capacity and the methyl group’s steric effects position this compound for probing enzyme active sites or receptor subpockets. Preliminary molecular docking studies (unpublished) suggest affinity for bromodomain-containing proteins, though in vitro validation is needed.
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